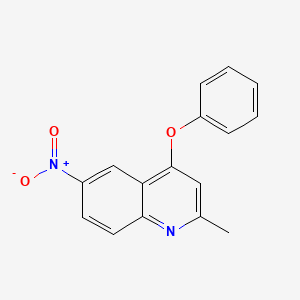

2-Methyl-6-nitro-4-phenoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-nitro-4-phenoxyquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-11-9-16(21-13-5-3-2-4-6-13)14-10-12(18(19)20)7-8-15(14)17-11/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNQYEGKLOFSCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

discovery and history of quinoline synthesis

An In-Depth Technical Guide to the Discovery and Synthesis of the Quinoline Core

Authored by: A Senior Application Scientist

The quinoline scaffold, a deceptively simple fusion of a benzene and a pyridine ring, stands as a cornerstone of heterocyclic chemistry. Its journey from a coal tar byproduct to a privileged structure in modern pharmacology and materials science is a testament to over a century of synthetic innovation. First isolated in 1834 by Friedlieb Ferdinand Runge, who named it "leukol," the true potential of quinoline was unlocked not by its discovery, but by the development of methods to construct it from simple precursors.[1][2][3] The late 19th century, a golden age for organic chemistry, saw the emergence of a series of powerful, eponymous reactions that defined the field and continue to form the basis of quinoline chemistry today.[1][4][5]

This guide provides an in-depth exploration of these foundational synthetic methodologies. We will move beyond simple reaction schemes to dissect the underlying mechanisms, understand the causality behind experimental choices, and provide field-proven protocols for their application. This is not merely a historical account, but a technical resource for the modern researcher aiming to harness the power of this versatile scaffold.

The Skraup Synthesis (1880): A Vigorous Beginning

The first truly general method for quinoline synthesis was reported by the Czech chemist Zdenko Hans Skraup in 1880.[1][6][7] The Skraup synthesis is a powerful, albeit notoriously exothermic, reaction that constructs the quinoline ring from an aniline, glycerol, sulfuric acid, and an oxidizing agent.[7][8][9]

Causality and Mechanistic Insight

The brilliance of the Skraup synthesis lies in its use of simple, readily available starting materials to construct a complex heterocycle. The choice of reagents is critical and serves a multi-faceted purpose:

-

Glycerol and Sulfuric Acid: The reaction does not proceed with glycerol directly. Instead, the concentrated sulfuric acid acts as a potent dehydrating agent, converting glycerol in situ to its α,β-unsaturated aldehyde, acrolein. This is the key electrophilic component.[1][8][9]

-

Aniline: The aromatic amine serves as the nucleophile, attacking the acrolein in a conjugate addition.

-

Oxidizing Agent: The initial cyclization product is a 1,2-dihydroquinoline. An oxidizing agent, classically nitrobenzene corresponding to the aniline used, is required for the final aromatization step to yield the stable quinoline ring.[7][10]

-

Ferrous Sulfate: The reaction is intensely exothermic and can become violent. Ferrous sulfate (FeSO₄) is often added as a moderator to control the reaction rate and prevent polymerization of the acrolein.[8]

The mechanism proceeds through three key phases: acrolein formation, Michael addition followed by cyclization, and finally, oxidation.

Experimental Protocol: Synthesis of Quinoline

-

Reaction Setup: In a 1-L round-bottom flask equipped with a reflux condenser, cautiously add 100 mL of concentrated sulfuric acid to a mixture of 45 g of aniline and 120 g of glycerol.

-

Moderator Addition: To the cooled mixture, add 60 g of anhydrous ferrous sulfate.

-

Oxidant Addition: Slowly and with stirring, add 35 g of nitrobenzene.

-

Heating: Heat the mixture gently in a fume hood. Once the reaction begins (indicated by bubbling), remove the heat source immediately. The reaction will proceed vigorously on its own. If it becomes too violent, cool the flask with an ice bath.

-

Completion: Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours.

-

Work-up: Allow the mixture to cool and pour it into 1 L of water. Steam distill the mixture to remove unreacted nitrobenzene.

-

Isolation: Make the residue strongly alkaline with sodium hydroxide solution. The quinoline will separate as a dark oil. Steam distill this mixture to isolate the quinoline.

-

Purification: Separate the quinoline from the distillate, dry it over anhydrous potassium carbonate, and purify by distillation.

The Doebner-von Miller Reaction (1881): Increased Versatility

A year after Skraup's discovery, Oscar Doebner and Wilhelm von Miller reported a significant modification that greatly expanded the scope of quinoline synthesis.[11] The Doebner-von Miller reaction is conceptually similar to the Skraup synthesis but uses pre-formed α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.[1][8][12] This allows for the synthesis of a wide variety of substituted quinolines.[2]

Causality and Mechanistic Insight

The key innovation of this method is the direct use of α,β-unsaturated carbonyl compounds, which can themselves be prepared via an aldol condensation, sometimes in the same pot (the Beyer method).[12] This provides direct access to substituted quinolines that are impossible to synthesize via the parent Skraup reaction.

The mechanism is debated but is generally believed to follow a pathway similar to the Skraup synthesis: 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by acid-catalyzed cyclization and dehydration, and finally an oxidation step to furnish the aromatic quinoline ring.[13][14]

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

-

Reaction Setup: In a 500 mL flask fitted with a reflux condenser, mix 30 g of aniline and 60 mL of concentrated hydrochloric acid.

-

Reagent Addition: To this solution, add 45 g of paraldehyde.

-

Heating: Heat the mixture on a steam bath for 4 hours. The solution will darken significantly.

-

Work-up: Cool the reaction mixture and dilute with 200 mL of water. Make the solution strongly alkaline with a 40% sodium hydroxide solution, which will cause the quinaldine to separate.

-

Isolation: Extract the mixture with diethyl ether. Wash the ether extracts with water, and dry over anhydrous potassium carbonate.

-

Purification: Remove the ether by distillation, and then purify the residual oil by vacuum distillation to yield 2-methylquinoline.

The Friedländer Synthesis (1882): A Convergent Approach

Discovered by Paul Friedländer, this method represents a more convergent and often milder approach to quinoline synthesis.[15][16] The Friedländer synthesis is an acid- or base-catalyzed condensation between an o-aminoaryl aldehyde or ketone and a carbonyl compound containing a reactive α-methylene group.[5][17][18]

Causality and Mechanistic Insight

Unlike the Skraup and Doebner-von Miller reactions, the Friedländer synthesis builds the pyridine ring onto a pre-functionalized benzene ring. This provides excellent control over the substitution pattern on the benzenoid portion of the quinoline. The choice of an acid or base catalyst depends on the reactivity of the substrates.

Two primary mechanistic pathways are proposed:[16]

-

Aldol First: An initial aldol condensation between the two carbonyl partners, followed by cyclization via Schiff base formation and subsequent dehydration.

-

Schiff Base First: Initial formation of a Schiff base between the aniline and the carbonyl partner, followed by an intramolecular aldol-type condensation and dehydration.

The "Schiff Base First" pathway is generally favored. The key requirement is the presence of an α-methylene group on one of the carbonyl components, which can be deprotonated to act as a nucleophile.[15]

Experimental Protocol: Synthesis of 2-Phenylquinoline

-

Reaction Setup: In a flask, dissolve 5.0 g of 2-aminobenzophenone and 2.6 g of acetophenone in 50 mL of ethanol.

-

Catalyst Addition: Add 1.5 g of powdered potassium hydroxide.

-

Reaction: Reflux the mixture for 4 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, pour the reaction mixture into 200 mL of cold water.

-

Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 2-phenylquinoline.

The Combes Synthesis (1888): The β-Diketone Route

First reported by Alphonse Combes in 1888, this synthesis provides a straightforward route to 2,4-disubstituted quinolines.[1][19] The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[20][21]

Causality and Mechanistic Insight

The choice of a β-diketone is central to this reaction's utility. The reaction proceeds in two major stages:

-

Enamine Formation: The aniline first condenses with one of the carbonyl groups of the β-diketone to form a Schiff base, which rapidly tautomerizes to the more stable enamine intermediate.[1][19]

-

Cyclization: Under strong acid catalysis (typically concentrated H₂SO₄), the enamine undergoes an intramolecular electrophilic aromatic substitution, where the benzene ring attacks the protonated second carbonyl group. This is the rate-determining step.[19] Subsequent dehydration yields the final quinoline product.

The regioselectivity of the cyclization can be influenced by the steric and electronic properties of substituents on both the aniline and the β-diketone.[19]

Sources

- 1. iipseries.org [iipseries.org]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. organicreactions.org [organicreactions.org]

- 6. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. organicreactions.org [organicreactions.org]

- 11. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. jk-sci.com [jk-sci.com]

- 16. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. researchgate.net [researchgate.net]

- 19. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 20. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 21. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

Methodological & Application

Application Notes and Protocols for 2-Methyl-6-nitro-4-phenoxyquinoline in Cell Culture Assays

Introduction: Unveiling the Potential of a Novel Quinoline Derivative

2-Methyl-6-nitro-4-phenoxyquinoline represents a novel synthetic compound with significant potential in cellular and pharmacological research. While direct studies on this specific molecule are not yet prevalent in published literature, its structural motifs—a quinoline core, a nitro group, and a phenoxy moiety—suggest a range of plausible biological activities. Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of therapeutic applications, including roles as anticancer, antimalarial, and antibacterial agents[1]. The incorporation of a nitro group is particularly noteworthy, as nitroaromatic compounds are frequently investigated as hypoxia-activated prodrugs[2][3]. In the low-oxygen environment characteristic of solid tumors, the nitro group can be enzymatically reduced to cytotoxic species, offering a selective mechanism for targeting cancer cells[2][3]. Furthermore, phenoxyquinolines have been explored for their potential as kinase inhibitors and modulators of cellular signaling pathways[4].

These application notes provide a comprehensive guide for researchers initiating studies with this compound. We will explore its hypothesized mechanisms of action and provide detailed, field-proven protocols for its use in fundamental cell culture assays. The methodologies are designed to be self-validating, enabling robust characterization of the compound's cytotoxic, anti-proliferative, and anti-migratory effects.

Hypothesized Mechanism of Action: A Dual-Threat Approach

We propose that this compound may exert its biological effects through a dual mechanism, leveraging both its nitroaromatic and phenoxyquinoline functionalities.

-

Hypoxia-Selective Activation: The 6-nitro group is a key structural feature. In normoxic (normal oxygen) conditions, the compound is expected to be relatively stable and less toxic. However, in the hypoxic microenvironment of tumors, intracellular reductases can reduce the nitro group to a nitro radical anion. This radical can then undergo further reduction to form cytotoxic nitroso and hydroxylamine intermediates, ultimately leading to cell death through mechanisms like DNA damage and oxidative stress[2][3].

-

Kinase Inhibition and Pathway Modulation: The 4-phenoxyquinoline scaffold may function as a pharmacophore that interacts with the ATP-binding pockets of various protein kinases. Aberrant kinase signaling is a hallmark of many cancers, and inhibition of these pathways can disrupt cell proliferation, survival, and migration[5]. Potential targets could include kinases within the PI3K/Akt/mTOR or MAPK/ERK pathways.

The following diagram illustrates the proposed hypoxia-selective activation pathway.

Caption: Hypothesized mechanism of hypoxia-selective activation of this compound.

Essential Preliminary Steps: Compound Preparation and Storage

Scientific integrity begins with proper handling of research materials. The following steps are critical for ensuring the reproducibility of your experiments.

1. Reconstitution of the Compound:

-

Compound Information:

-

Chemical Formula: C₁₆H₁₂N₂O₃

-

Molecular Weight: 280.28 g/mol (Note: Always verify with the manufacturer's certificate of analysis).

-

-

Protocol:

-

Based on the molecular weight, calculate the mass of the compound required to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).

-

Use a high-purity, anhydrous solvent for reconstitution. Dimethyl sulfoxide (DMSO) is a common choice for quinoline derivatives due to its excellent solubilizing properties.

-

Briefly vortex the solution to ensure the compound is fully dissolved. A brief sonication in a water bath can be used if solubility issues are encountered.

-

Causality: A high-concentration stock solution minimizes the volume of solvent added to cell culture media, thereby reducing potential solvent-induced cytotoxicity. The final concentration of DMSO in the culture medium should ideally be less than 0.5%[6].

-

2. Storage and Stability:

-

Protocol:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Avoid repeated freeze-thaw cycles, as this can lead to compound degradation.

-

-

Causality: Aliquoting prevents contamination of the entire stock and minimizes degradation from repeated temperature changes.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound, a key measure of its cytotoxic potency.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial reductases. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Selected cancer cell line(s) (e.g., HCT-116 colon cancer, MCF-7 breast cancer) and a non-cancerous cell line (e.g., NHDF-Neo) for selectivity assessment[7].

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

MTT solution (5 mg/mL in sterile PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well flat-bottom cell culture plates.

-

Microplate reader.

Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

-

Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin).

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C and 5% CO₂[6]. The incubation time can be varied to assess time-dependent effects.

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Visually confirm the formation of purple formazan crystals.

-

Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Data Presentation:

| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| Vehicle Control (0) | 1.25 | 100 |

| 0.1 | 1.20 | 96.0 |

| 1 | 1.05 | 84.0 |

| 10 | 0.65 | 52.0 |

| 50 | 0.20 | 16.0 |

| 100 | 0.10 | 8.0 |

Note: The data above is illustrative.

Protocol 2: Wound Healing Assay for Cell Migration

This protocol provides a straightforward method to assess the effect of this compound on cancer cell migration, a critical process in metastasis.

Principle: A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored and quantified.

Materials:

-

Selected cancer cell line capable of forming a confluent monolayer.

-

Complete cell culture medium.

-

This compound stock solution.

-

6-well or 12-well cell culture plates.

-

Sterile 200 µL pipette tips.

-

Microscope with a camera.

-

Image analysis software (e.g., ImageJ).

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cells in 6-well plates at a density that will result in a confluent monolayer after 24-48 hours.

-

-

Creating the Wound:

-

Once the cells are confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of each well.

-

Wash the wells twice with sterile PBS to remove detached cells.

-

-

Compound Treatment:

-

Add fresh medium containing a sub-lethal concentration of this compound (e.g., IC₂₅, determined from the MTT assay) to the treatment wells.

-

Add fresh medium with the vehicle control (DMSO) to the control wells.

-

-

Image Acquisition:

-

Immediately after adding the treatment, capture images of the wounds at designated points in each well (Time 0). Mark the plate to ensure the same fields are imaged over time.

-

Incubate the plate at 37°C and 5% CO₂.

-

Capture images of the same fields at regular intervals (e.g., 12, 24, and 48 hours).

-

-

Data Analysis:

-

Use image analysis software to measure the area of the wound at each time point.

-

Calculate the percentage of wound closure for both treated and control wells relative to their respective Time 0 areas.

-

Compare the rate of wound closure between the treated and control groups.

-

Caption: A simplified workflow for the wound healing (scratch) assay.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol describes how to use Western blotting to investigate if this compound affects key proteins in pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway[5].

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies against both the phosphorylated (active) and total forms of a protein, one can determine the effect of a compound on its activation status.

Materials:

-

Cancer cell line of interest.

-

This compound stock solution.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, and a loading control like anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Step-by-Step Methodology:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

-

Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, diluted in blocking buffer.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe for total protein and the loading control.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Trustworthiness and Self-Validation

The protocols described are designed with internal controls to ensure data integrity.

-

Vehicle Controls: In all assays, a vehicle control (DMSO) is essential to distinguish the effects of the compound from those of the solvent.

-

Positive Controls: Using a known drug provides a benchmark for the assay's performance and the relative potency of the test compound.

-

Loading Controls: In Western blotting, a loading control (e.g., GAPDH or β-actin) is crucial to ensure equal protein loading across all lanes, validating any observed changes in protein levels.

-

Dose-Response and Time-Course: Performing experiments across a range of concentrations and time points helps to establish a clear cause-and-effect relationship.

By adhering to these principles, researchers can generate reliable and reproducible data on the biological activities of this compound.

References

- BenchChem. (2025).

- BenchChem. (2025).

-

PMC. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. [Link]

-

MDPI. (n.d.). Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds. [Link]

-

PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]

-

PMC. (n.d.). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. [Link]

-

PubMed. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. [Link]

-

Biology, Medicine, & Natural Product Chemistry. (2025). DFT Study and ADMET Investigation of Bioactive 2-Phenoxyquinolines. [Link]

-

MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. sciencebiology.org [sciencebiology.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds | MDPI [mdpi.com]

Application Note: Protocol for Dissolving 2-Methyl-6-nitro-4-phenoxyquinoline

Executive Summary & Chemical Context

2-Methyl-6-nitro-4-phenoxyquinoline is a highly lipophilic, poly-substituted quinoline derivative. Its structural pharmacophore—combining a planar quinoline core, a polar nitro group (

This protocol addresses the critical "solubility cliff" often encountered with 4-phenoxyquinoline derivatives. While the nitro group introduces a dipole, the overall lipophilicity (predicted LogP > 3.5) dominates, causing the compound to precipitate rapidly upon introduction to physiological buffers (PBS, media) if not handled via specific kinetic solubility protocols.

Physicochemical Profile (Estimated)

| Property | Value / Characteristic | Implication for Handling |

| Molecular Weight | ~280.28 g/mol | Moderate size; diffusion is not rate-limiting. |

| LogP (Predicted) | ~3.5 – 4.2 | High Lipophilicity. Poor water solubility (< 10 µM). |

| H-Bond Donors | 0 | No internal H-bond donation to water; hard to solvate. |

| Key Hazards | Nitro-aromatic | Potential Mutagen/Carcinogen. Handle in Fume Hood. |

Safety & Handling (Critical)

WARNING: Nitro-substituted quinolines are structurally related to known mutagens (e.g., 4-nitroquinoline-1-oxide). Treat this compound as a suspected carcinogen .

-

Engineering Controls: All weighing and solvation must occur inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles.

-

Light Sensitivity: Nitro compounds can be photoreactive. Perform dissolution in amber vials or wrap clear vials in aluminum foil.

Reagents & Equipment

-

Solvent A (Primary Stock): Dimethyl Sulfoxide (DMSO), Anhydrous,

99.9% (Cell Culture Grade). -

Solvent B (Alternative Stock): Dimethylformamide (DMF) (Only if DMSO fails or for specific chemical synthesis).

-

Solvent C (In Vivo Vehicle): PEG-300 or Corn Oil (for animal formulation only).

-

Equipment: Vortex mixer, Ultrasonic water bath (35-40 kHz), Amber borosilicate glass vials (2 mL and 4 mL).

Protocol A: Preparation of Primary Stock Solution (DMSO)

Target Concentration: 10 mM to 50 mM Rationale: DMSO is the gold standard for quinolines due to its high dielectric constant and ability to disrupt the crystal lattice of planar aromatic systems.

-

Weighing: Accurately weigh 2.8 mg (for 10 mM) or 14.0 mg (for 50 mM) of the compound into a sterile amber glass vial. Note: Do not use plastic microfuge tubes for long-term storage as lipophilic compounds can leach into the plastic.

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Dissolution Mechanics:

-

Vortex: Vortex at high speed for 30 seconds.

-

Sonication: If visible particles remain, sonicate in a water bath at ambient temperature for 5-10 minutes. Caution: Do not heat above 40°C to prevent thermal degradation of the nitro group.

-

-

Visual Inspection: Hold the vial against a light source. The solution should be varying shades of yellow/orange but must be optically clear .

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dilution for Cellular Assays (The "Crash-Out" Check)

Challenge: Direct addition of high-concentration DMSO stock to media often causes immediate precipitation (the "crash-out" effect), leading to false negatives in bioassays.

Method: Stepwise Serial Dilution

-

Intermediate Dilution: Do not go from 50 mM stock

Media.-

Prepare a 100x working solution in DMSO first.

-

Example: Dilute 10 mM stock 1:100 in DMSO to get 100 µM.

-

-

Final Spike: Add the 100x DMSO working solution to the culture medium (1:100 dilution).

-

Final DMSO Concentration: 1.0% (Ensure your cells tolerate this; if not, target 0.1% DMSO).

-

Mixing: Add the DMSO solution dropwise to the vortexing media.

-

-

Validation (Turbidity Check):

-

Before adding to cells, place the media formulation in a spectrophotometer.

-

Measure Absorbance at 600 nm (OD600).

-

Criteria: If OD600 > 0.01 (compared to blank media), precipitation has occurred. Sonicate or lower the concentration.

-

Protocol C: In Vivo Formulation (Advanced)

For animal studies, DMSO is often too toxic. Based on literature for 4-phenoxyquinoline derivatives [1], the following vehicle is recommended:

-

Vehicle: 10% DMSO / 40% PEG-300 / 5% Tween-80 / 45% Saline.

-

Preparation Order:

-

Dissolve compound in DMSO (10% of final vol).

-

Add PEG-300 and Tween-80; vortex until clear.

-

Slowly add warm Saline (37°C) while vortexing.

-

Workflow Visualization (Decision Tree)

Figure 1: Step-by-step decision matrix for solubilizing lipophilic nitro-quinolines, ensuring solution stability prior to biological application.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69172, 2-Methyl-6-nitroquinoline. Retrieved from [Link]

-

Lian, X., et al. (2018). Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. Journal of Medicinal Chemistry. Retrieved from [Link]

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for DMSO "crash-out" protocols).

experimental design for studying 2-Methyl-6-nitro-4-phenoxyquinoline

Content Type: Application Note & Protocol Guide Subject: Chemical Synthesis, Physicochemical Profiling, and Biological Evaluation Target Analyte: 2-Methyl-6-nitro-4-phenoxyquinoline (MNPQ)

Introduction & Pharmacophore Analysis[1][2][3][4][5][6][7]

This application note details the experimental framework for studying This compound (MNPQ) . This molecule belongs to the 4-substituted quinoline class, a scaffold historically significant in medicinal chemistry for its anti-infective (e.g., Chloroquine) and anti-proliferative properties.

Structural Rationale:

-

Quinoline Core: Provides DNA intercalation potential and kinase binding affinity (e.g., c-Met inhibition).

-

C4-Phenoxy Group: Introduces lipophilicity and conformational flexibility distinct from the rigid C4-amino linkers found in classical antimalarials. This ether linkage is often explored to overcome drug resistance mechanisms.

-

C6-Nitro Group: A critical metabolic handle. While it enhances electronic affinity (electron-withdrawing), it serves as a "structural alert" for bioreduction, necessitating specific ADME profiling.

-

C2-Methyl Group: Blocks metabolism at the electron-deficient C2 position and influences steric fit within enzyme pockets.

Chemical Synthesis Protocol

Objective: Synthesize high-purity MNPQ via Nucleophilic Aromatic Substitution (

Reaction Mechanism

The synthesis relies on the lability of the chlorine atom at the C4 position of the quinoline ring. The electron-withdrawing nitro group at C6 activates the ring, facilitating nucleophilic attack by the phenoxide ion.

Materials

-

Precursor: 4-Chloro-2-methyl-6-nitroquinoline (1.0 eq)

-

Nucleophile: Phenol (1.2 eq)

-

Base: Potassium Carbonate (

, anhydrous, 2.0 eq) -

Solvent: N,N-Dimethylformamide (DMF) or DMSO (Anhydrous)

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2-methyl-6-nitroquinoline (e.g., 5 mmol) in anhydrous DMF (10 mL).

-

Activation: Add Phenol (6 mmol) and

(10 mmol) to the solution. -

Reaction: Heat the mixture to 80–100°C under an inert atmosphere (

or Ar) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting material ( -

Quenching: Cool the reaction mixture to room temperature and pour onto crushed ice (100 g) with vigorous stirring. The product should precipitate as a yellow/orange solid.

-

Isolation: Filter the precipitate under vacuum. Wash the cake copiously with water to remove residual DMF and inorganic salts.

-

Purification: Recrystallize from hot Ethanol or Ethanol/Water mixture. If impurities persist, perform flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).

Structural Validation (Expected Data)

-

NMR (DMSO-

-

Diagnostic Signal: Singlet at

ppm (C2- -

Aromatic Region: Multiplets for the phenoxy ring (6.8–7.5 ppm) and the quinoline backbone (distinct low-field signals for H5/H7/H8 due to nitro deshielding).

-

-

Mass Spectrometry: ESI+ mode should show

.[1]

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for MNPQ via Nucleophilic Aromatic Substitution.

Physicochemical Profiling (Pre-formulation)

Before biological testing, the compound's "druggability" must be assessed. Planar nitroquinolines often suffer from poor aqueous solubility.

| Parameter | Method | Critical Threshold | Purpose |

| Solubility (Kinetic) | Nephelometry or HPLC (PBS pH 7.4) | Determines if formulation (e.g., DMSO stock) requires specific carriers (cyclodextrins). | |

| LogP (Lipophilicity) | Shake-flask method (Octanol/Water) | Predicts membrane permeability. High LogP suggests good passive transport but metabolic risk. | |

| Chemical Stability | Incubation in PBS (24h, 37°C) | Ensures the ether linkage is stable against hydrolysis. |

Biological Evaluation Protocols

Hypothesis: MNPQ acts as a cytotoxic agent via DNA intercalation or kinase inhibition (specifically c-Met or EGFR), with potential selectivity against protozoan parasites due to the nitro-heterocycle.

Primary Screen: Cell Viability (Cytotoxicity)

-

Assay: MTT or Resazurin (Alamar Blue) reduction assay.

-

Cell Lines:

-

Protocol:

-

Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

-

Treat with MNPQ (Gradient: 0.1

to 100 -

Add reagent (MTT/Resazurin), incubate 2-4h.

-

Read Absorbance/Fluorescence.

-

Calculate

using non-linear regression (GraphPad Prism).[4]

-

Secondary Screen: Mechanism of Action (Kinase Profiling)

Given the 4-phenoxyquinoline scaffold's history with c-Met inhibition:

-

Assay: ADP-Glo™ Kinase Assay (Promega) or Z'-LYTE™ (Thermo Fisher).

-

Target: c-Met (Hepatocyte Growth Factor Receptor).

-

Control: Foretinib or Crizotinib.

ADME-Tox: Metabolic Stability & Nitro-Reduction

The 6-nitro group is prone to reduction by liver nitroreductases, forming the 6-amino derivative (potentially toxic or active metabolite).

-

Microsomal Stability Assay:

-

Incubate MNPQ (

) with Human Liver Microsomes (HLM) + NADPH. -

Timepoints: 0, 15, 30, 60 min.

-

Analyze via LC-MS/MS. Monitor for loss of parent (190 > fragments) and appearance of amine metabolite (

or

-

Biological Logic Flow

Figure 2: Screening cascade for validating MNPQ biological activity.

Safety & Handling

-

Nitro Compounds: Potentially explosive if heated dry in large quantities. Handle small scales (<1g) initially.

-

Mutagenicity: Nitroquinolines are potential DNA intercalators and mutagens. All handling must occur in a fume hood with double-gloving.

References

-

Synthesis of 4-Phenoxyquinolines: Zilla, M. K., et al. "An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry."[5] PMC, 2021. Link

-

Anticancer Activity (c-Met): Wang, X., et al. "Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitors."[2][6] Bioorganic & Medicinal Chemistry Letters, 2019.[2] Link

-

Nitroquinoline Antibacterial Properties: Pasetto, L., et al. "Biochemical characteristics of the 6-nitro regioisomer of nitroxoline."[7] Croatica Chemica Acta, 2025. Link

-

Metabolic Stability of Quinoline Derivatives: Zuccarello, E., et al. "Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative." Bioorganic & Medicinal Chemistry Letters, 2023.[8] Link

-

General Quinoline Pharmacology: "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities."[9][10] RSC Advances, 2025. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciencebiology.org [sciencebiology.org]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Safe Handling and Storage of 2-Methyl-6-nitro-4-phenoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a guide for trained professionals in a laboratory setting. The information herein is synthesized from available data on structurally related compounds and general principles of chemical safety. A specific Safety Data Sheet (SDS) for 2-Methyl-6-nitro-4-phenoxyquinoline was not available at the time of writing. Therefore, a thorough risk assessment should be conducted by the user before handling this compound.

Introduction: Understanding the Compound

This compound is a complex organic molecule that integrates several functional groups, each contributing to its unique reactivity and potential biological activity. As a derivative of quinoline, it is being investigated for a variety of pharmaceutical applications. The presence of a nitro group, a known pharmacophore and a potential toxicophore, necessitates stringent handling and storage protocols.[1][2] This guide provides a detailed framework for the safe utilization of this compound in a research and development setting.

Hazard Identification and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a comprehensive hazard assessment must be extrapolated from data on analogous structures, namely 2-methyl-6-nitroquinoline and other nitroaromatic compounds.

2.1. Anticipated Hazards

Based on available data for 2-methyl-6-nitroquinoline, the following hazards should be anticipated[3]:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Nitroaromatic compounds, in general, are associated with potential mutagenicity and the induction of oxidative stress.[1]

2.2. GHS Hazard Classification (Predicted)

The following table summarizes the predicted GHS classification for this compound based on data for 2-methyl-6-nitroquinoline from PubChem[3].

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Engineering Controls: The First Line of Defense

To minimize exposure, all handling of this compound, particularly in its powdered form, must be conducted within a certified chemical fume hood. The fume hood should have a continuous and verifiable airflow.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

4.1. Hand Protection

Double gloving is required. The inner glove should be a nitrile glove, and the outer glove should be a chemically resistant glove, such as butyl rubber or Viton™. It is crucial to consult a glove compatibility chart for specific solvents if the compound is in solution.

4.2. Eye and Face Protection

Safety goggles that provide a complete seal around the eyes are required. In addition, a face shield must be worn over the safety goggles to protect against splashes.

4.3. Body Protection

A flame-resistant lab coat that is fully buttoned is required. Cuffed sleeves are recommended to provide a snug fit around the inner gloves.

4.4. Respiratory Protection

For routine handling within a certified chemical fume hood, respiratory protection is not typically required. However, in the event of a spill or if there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is necessary.

Caption: PPE selection workflow for handling this compound.

Safe Handling Protocols

5.1. Weighing and Dispensing

-

Perform all weighing and dispensing of the solid compound within a chemical fume hood.

-

Use a dedicated, labeled spatula and weighing paper.

-

To minimize the generation of dust, handle the compound gently.

-

After weighing, carefully fold the weighing paper and transfer the compound to the reaction vessel.

5.2. Solution Preparation

-

When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

-

Ensure the reaction vessel is appropriately sized to accommodate the final volume and to allow for stirring without splashing.

5.3. General Hygiene

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

-

Remove and dispose of gloves properly before leaving the laboratory.

Storage Requirements

Proper storage is critical to maintain the stability of the compound and to prevent accidental exposure.

-

Container: Store in a tightly sealed, properly labeled container. The label should include the full chemical name, date received, and any relevant hazard warnings.

-

Location: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

-

Light and Heat: Protect from direct sunlight and sources of heat.

Spill and Emergency Procedures

7.1. Spill Response

-

Evacuate: Immediately evacuate the area and alert others.

-

Isolate: Isolate the spill area to prevent further contamination.

-

Ventilate: Ensure the area is well-ventilated.

-

Personal Protection: Don appropriate PPE, including respiratory protection, before attempting to clean up the spill.

-

Containment and Cleanup:

-

For a solid spill, gently cover with an absorbent material, such as vermiculite or sand. Avoid raising dust.

-

For a liquid spill, cover with a chemical absorbent.

-

Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Reporting: Report the spill to the appropriate environmental health and safety personnel.

Caption: Emergency response workflow for a spill of this compound.

7.2. Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Waste Disposal

All waste containing this compound, including unused compound, contaminated materials, and solutions, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

Conclusion

The safe handling and storage of this compound are paramount to protecting the health and safety of laboratory personnel. By adhering to the protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe working environment. A proactive approach to safety, grounded in a thorough understanding of the potential hazards, is essential when working with novel and potentially hazardous compounds.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69172, 2-Methyl-6-nitroquinoline. Retrieved from [Link]

-

Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 4-Nitroaniline(p-). Retrieved from [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. Retrieved from [Link]

-

Isaac Scientific Publishing. (n.d.). Toward the Toxicology of Some Nitro-Compounds. Retrieved from [Link]

-

Nepali, K., Lee, H. Y., & Liou, J. P. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851–2893. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-Methyl-6-nitro-4-phenoxyquinoline

Case ID: SOL-MNPQ-DMSO Status: Active Guide Subject: Overcoming dissolution barriers for hydrophobic nitro-quinoline derivatives in DMSO.

Executive Summary: The Physicochemical Challenge

User Query: "Why is 2-Methyl-6-nitro-4-phenoxyquinoline remaining as a suspension in DMSO despite vortexing?"

Technical Analysis: The solubility profile of This compound is dominated by two competing forces:

-

High Lattice Energy (The Barrier): The planar quinoline core, reinforced by the electron-withdrawing nitro group (C6) and the aromatic phenoxy group (C4), facilitates strong

- -

Solvation Potential (The Solution): DMSO (Dimethyl sulfoxide) is a polar aprotic solvent (

dipole).[1] It is thermodynamically capable of dissolving this compound by interacting with the nitro group and the aromatic system.

The Diagnosis: The issue is likely kinetic , not thermodynamic. The solvent can hold the molecule, but the energy required to break the crystal lattice (heat/sonication) has not yet been applied.

Standard Operating Procedure (SOP)

Follow this protocol for preparing stock solutions (typically 10mM - 50mM).

Phase A: Preparation

-

Dry Your Solvent: DMSO is hygroscopic. Even 1% water content can drastically reduce the solubility of hydrophobic quinolines. Use anhydrous DMSO (stored over molecular sieves).[1]

-

Vessel Selection: Use a glass vial (borosilicate). Avoid polystyrene, which DMSO can etch.

Phase B: The Dissolution Workflow

Figure 1: Kinetic Dissolution Workflow. Note that heat is applied after sonication to prevent thermal degradation before mechanical dispersion.

Phase C: Validation

-

Visual Inspection: Hold the vial against a light source. Look for "schlieren" lines (swirling density patterns), which indicate dissolution is ongoing.[1]

-

Centrifugation Test: Spin at 10,000 x g for 5 minutes. If a pellet forms, the compound was merely suspended, not dissolved.

Diagnostic Matrix (Troubleshooting)

| Symptom | Probable Cause | Corrective Action |

| Cloudy Suspension | Kinetic Trap: Crystal lattice energy > ambient thermal energy.[1] | Apply Heat & Energy: Sonicate at 40°C for 15 mins. The nitro group adds rigidity; energy is needed to solvate it. |

| Precipitation on Dilution | The "Crash Out": Adding aqueous buffer reduces DMSO concentration below the solubility limit. | Serial Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform an intermediate step (e.g., 1:10 dilution) or use a surfactant (Tween-80).[1] |

| Yellow/Red Color Shift | Charge Transfer: Nitro-aromatics can form Charge-Transfer (CT) complexes with bases or undergo photo-oxidation.[1] | Check pH & Light: Ensure DMSO is neutral. Store in amber vials. Nitro groups are sensitive to UV light in solution. |

| Solidifies at RT | Freezing Point: DMSO freezes at 18.5°C. | Warm It Up: If your lab is cold, the solvent is freezing, not the compound precipitating. Hold in hands to melt. |

Advanced Technical FAQs

Q1: Can I heat the solution to speed this up?

Answer: Yes, but with strict limits.

-

Safe Zone: 37°C - 50°C.[1]

-

Danger Zone: >60°C.

-

Reasoning: While the quinoline core is stable, the nitro group (6-position) can be susceptible to thermal decomposition or oxidative side-reactions in hot DMSO (which acts as a mild oxidant at high temps) [1].[1] Always use a water bath, never a hot plate directly.

Q2: My compound precipitates immediately when added to cell culture media. Why?

Answer: This is "oiling out" due to the Hydrophobic Effect . this compound is highly lipophilic.[1] When you introduce water (media), the water molecules form a cage structure, excluding the hydrophobic drug.

-

Fix: Pre-warm the media to 37°C before adding the DMSO stock.

-

Fix: Limit final DMSO concentration to <0.5% (v/v) to minimize toxicity, but ensure the drug concentration is below its aqueous solubility limit (likely <10 µM).

Q3: Why does the solution turn yellow over time?

Answer: Nitro-aromatics are prone to photochemical degradation .[1] The nitro group can undergo reduction or rearrangement under light exposure.

-

Protocol: Always wrap vials in aluminum foil or use amber glass. Store at -20°C, but ensure it is fully thawed and vortexed before re-use to redissolve any micro-crystals [2].[1]

Mechanism of Action (The "Why")

To understand the solubility, we must visualize the molecular interactions.

Figure 2: Solvation Dynamics.[1] DMSO must disrupt the Pi-Pi stacking of the quinoline rings to achieve dissolution.

References & Authority

-

Gaylord Chemical Company. (2007).[1][2][3] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102B. (The authoritative industrial guide on DMSO solvent properties and compatibility). Link

-

BenchChem. (2025).[1][4] Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO. (Provides protocols for structurally analogous nitro-quinoline derivatives). Link

-

National Institutes of Health (PubChem). 2-Methyl-6-nitroquinoline Compound Summary. (Physicochemical property data for the core scaffold). Link[1]

-

Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics. (General methodology for solubility profiling in drug discovery).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of nitro-aromatic compounds.

Sources

assessing the stability of 2-Methyl-6-nitro-4-phenoxyquinoline in aqueous solutions

Answering the user's request.## Technical Support Center: Stability Assessment of 2-Methyl-6-nitro-4-phenoxyquinoline

A Guide for Researchers and Drug Development Professionals

Disclaimer: Direct, peer-reviewed stability data for the specific molecule this compound is not extensively available in public literature. This guide has been constructed by synthesizing data from structurally related compounds, including nitroaromatics, phenoxyquinolines, and other substituted quinoline derivatives. The principles and methodologies provided herein are based on established chemical knowledge and regulatory guidelines for stability testing, offering a robust framework for your experimental design. All protocols should be validated for your specific application.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What are the most likely degradation pathways for this compound in aqueous solution? A1: Based on its chemical structure, this compound is potentially susceptible to several degradation pathways. The primary concerns are photodegradation, due to the nitroaromatic system which is known to be light-sensitive, and hydrolysis of the phenoxy-quinoline ether linkage, which can be catalyzed by acidic or basic conditions.[1][2][3][4] The electron-withdrawing nature of the nitro group may also influence the reactivity of the quinoline ring system.[5]

Q2: What are the ideal storage conditions for solid and solution forms of the compound? A2: For long-term stability, the solid compound should be stored in a tightly sealed, light-resistant container (e.g., an amber vial) under an inert atmosphere (argon or nitrogen) and at low temperatures (2-8°C or -20°C).[2][4] To prevent hydrolysis from atmospheric moisture, storage in a desiccator is also recommended. Solutions should be prepared fresh whenever possible. If short-term storage is necessary, they should be protected from light, stored at 2-8°C, and buffered to a neutral pH if in an aqueous medium.[4]

Q3: I've observed a yellowing or darkening of my sample or solution. What does this indicate? A3: A color change is a common indicator of degradation for nitroaromatic compounds.[2] This is often a result of photodegradation or oxidative processes that can lead to the formation of complex, colored byproducts.[1][3] If you observe a color change, it is critical to assess the purity of your sample using an analytical technique like HPLC to confirm the presence of degradation products before proceeding with your experiments.

Q4: I'm having trouble dissolving the compound in my aqueous buffer. What can I do? A4: Quinoline derivatives often exhibit limited aqueous solubility.[2][6] It is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or methanol, where the compound is more soluble. This stock solution can then be diluted into the final aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Gentle warming or sonication can also aid dissolution, but must be done cautiously to avoid thermal degradation.

Part 2: Troubleshooting Guide for Stability-Related Issues

This guide provides a structured approach to diagnosing and resolving common problems encountered during experiments.

| Symptom / Observation | Possible Cause | Troubleshooting Steps & Rationale |

| Low or Inconsistent Assay Value / Poor Recovery | 1. Precipitation: The compound may be falling out of the aqueous solution due to low solubility, especially after dilution from an organic stock. | Action: Visually inspect the solution for turbidity or particulates. Centrifuge a sample to check for a pellet. Solution: Decrease the final concentration, increase the percentage of co-solvent (if permissible), or validate solubility at the target concentration and pH. Quinoline solubility is highly pH-dependent.[6][7] |

| 2. Adsorption: The compound may be adsorbing to the surface of plastic labware (e.g., pipette tips, microplates). | Action: Compare results obtained using low-adhesion polypropylene and glass labware. Solution: Use silanized glass or low-binding plasticware. Including a small amount of a non-ionic surfactant like Tween-20 in the buffer can sometimes mitigate this issue. | |

| 3. Chemical Degradation: The compound is unstable under the specific experimental conditions (e.g., pH, temperature, presence of other reagents). | Action: Analyze a sample immediately after preparation and compare it to a sample incubated under experimental conditions for a set time. Solution: Adjust the pH of the buffer to be closer to neutral.[4] Perform the experiment at a lower temperature. If photodegradation is suspected, conduct all steps protected from light. A forced degradation study (see Protocol 2) is essential to understand the compound's liabilities.[8][9] | |

| Appearance of New Peaks in HPLC/LC-MS Analysis | 1. Degradation Product Formation: The new peaks correspond to products formed from hydrolysis, oxidation, or photolysis. | Action: Compare the chromatogram to that of a freshly prepared standard and a "dark control" sample if light exposure is a variable.[2] Solution: The appearance of new peaks confirms instability. To identify the pathway, perform a systematic forced degradation study. This will help you correlate the unknown peaks with specific stress conditions (e.g., the peak that appears only under acidic stress is likely a hydrolysis product).[9] |

| 2. Contamination: The new peaks may originate from the solvent, buffer components, or sample carryover. | Action: Inject a blank (mobile phase) and a zero-blank (sample matrix without the analyte). Solution: If peaks are present in the blanks, it indicates a contamination issue with the analytical system or reagents, which must be resolved before further analysis. |

Part 3: Key Experimental Protocols & Methodologies

As a self-validating system, these protocols include necessary controls to ensure the integrity of your stability assessment.

Protocol 1: Preparation of Aqueous Working Solutions

-

Weighing: Accurately weigh the solid this compound in a light-protected environment (e.g., under yellow light or in a darkened room).

-

Stock Solution Preparation: Dissolve the solid in a minimal amount of high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution using a vortex mixer.

-

Working Solution Preparation: Serially dilute the stock solution into your final aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration.

-

Final Solvent Concentration: Critically, ensure the final percentage of DMSO is low (typically <1%, ideally <0.1%) and consistent across all samples and controls to avoid solvent-induced artifacts.

-

Immediate Use: Use the freshly prepared working solutions immediately for the most reliable results.

Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9] Prepare a solution of the compound (e.g., 100 µg/mL) in a suitable solvent mixture (e.g., acetonitrile:water 50:50) and subject it to the following conditions.

-

Acid Hydrolysis:

-

Mix the sample solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate at 60°C.

-

Withdraw aliquots at time points such as 0, 2, 6, 12, and 24 hours.

-

Before analysis, neutralize each aliquot with an equivalent volume of 0.1 M NaOH to prevent damage to the HPLC column.

-

-

Base Hydrolysis:

-

Mix the sample solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate at 60°C.

-

Withdraw aliquots at the same time points as the acid hydrolysis.

-

Neutralize each aliquot with an equivalent volume of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the sample solution with a stock of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light.

-

Withdraw and analyze aliquots at various time points (e.g., 0, 4, 8, 24 hours).

-

-

Photolytic Degradation:

-

Expose a sample solution in a chemically inert, transparent container (e.g., quartz cuvette) to a light source that provides both UV and visible light.

-

According to ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt-hours/square meter of near UV energy.[10]

-

Crucial Control: Prepare an identical "dark control" sample, wrapped completely in aluminum foil, and place it alongside the exposed sample to differentiate between photolytic and thermal degradation.[2][10]

-

Analyze both samples after the exposure period.

-

-

Thermal Degradation:

-

Place the solid drug substance in an oven at 70°C for 48 hours.

-

Separately, reflux a solution of the compound at 70°C for 48 hours.

-

Analyze the samples and compare them to a control stored at the recommended storage temperature.

-

Protocol 3: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from its degradation products, excipients, or impurities.[9]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-19 min: 90% to 10% B

-

19-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV Diode Array Detector (DAD). Monitor at multiple wavelengths. Nitroaromatic compounds typically have strong absorbance between 254 nm and 380 nm.[3] A full UV scan will help identify the optimal wavelength for the parent compound and detect degradants with different chromophores.

-

Validation: To validate the method as "stability-indicating," analyze the samples from the forced degradation study. The method must demonstrate baseline separation between the parent peak and all degradation product peaks.

Part 4: Data Presentation & Visualizations

Table 1: Summary of Expected Stability for this compound

This table summarizes the likely stability profile based on the chemistry of related structures. It should be used as a predictive guide to be confirmed by your experimental data.

| Stress Condition | Expected Stability | Likely Primary Degradation Pathway | Supporting Rationale |

| Acid Hydrolysis (0.1 M HCl, 60°C) | Potential Degradation | Hydrolysis of the phenoxy-quinoline ether bond. | Ether linkages can be susceptible to cleavage under strong acidic conditions, especially with heating.[2] |

| Base Hydrolysis (0.1 M NaOH, 60°C) | Potential Degradation | Hydrolysis of the phenoxy-quinoline ether bond. | The electron-withdrawing nitro group can activate the ring system, potentially making the C4 position more susceptible to nucleophilic attack by hydroxide.[5] |

| Oxidation (3% H₂O₂) | Likely Degradation | Oxidation of the quinoline ring or phenoxy group. | Nitrogen-containing heterocyclic compounds are known to undergo oxidative degradation.[11][12][13] |

| Photolysis (UV/Vis Light) | Highly Unstable | Complex reactions including nitro-group rearrangement, ring cleavage. | Nitroaromatic compounds are well-documented to be photolabile, often leading to a variety of photoproducts.[1][3][14] |

| Thermal (70°C) | Moderately Stable | General thermal decomposition. | Most organic molecules will degrade at elevated temperatures, but this is typically a less specific pathway than hydrolysis or photolysis.[15] |

Diagrams

Caption: Workflow for assessing the aqueous stability of a compound.

Caption: Troubleshooting decision tree for low assay values.

References

- Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. PubMed.

- Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.

- Stability issues and degradation pathways of 2-Hydroxyquinoline. Benchchem.

- Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed.

- Direct photolysis of nitroaromatic compounds in aqueous solutions. ResearchGate.

- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.

- Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar.

- Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC.

- Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Publications.

- Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods. ResearchGate.

-

Forced Degradation Studies. MedCrave online. Available from: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

-

Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. ResearchGate. Available from: [Link]

-

Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Wiley Online Library. Available from: [Link]

-

Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. Available from: [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. FDA. Available from: [Link]

-

Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available from: [Link]

-

Development and Validation of Analytical Methods for Pharmaceuticals. OMICS International. Available from: [Link]

-

Hydrolysis under basic medium. Chemistry Stack Exchange. Available from: [Link]

-

Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available from: [Link]

-

ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene. NCBI Bookshelf. Available from: [Link]

Sources

- 1. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]

Technical Support Center: Navigating and Mitigating the Cytotoxicity of 2-Methyl-6-nitro-4-phenoxyquinoline

Welcome to the technical support center for researchers working with 2-Methyl-6-nitro-4-phenoxyquinoline. This guide is designed to provide you with in-depth troubleshooting strategies and foundational knowledge to manage and reduce the cytotoxicity of this compound in your cell line experiments. As drug development professionals, we understand that balancing therapeutic efficacy with cellular toxicity is a primary challenge. This resource is structured to address common issues encountered in the lab, offering explanations grounded in established scientific principles and actionable protocols to advance your research.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the potential cytotoxic mechanisms of this compound, based on its structural components.

Q1: What are the likely drivers of cytotoxicity for this compound?

A1: While specific data on this compound is limited, its structure suggests that cytotoxicity is likely multifactorial, stemming from its three core components: the quinoline scaffold, the nitro group, and the phenoxy moiety.

-

Quinoline Scaffold: Quinoline derivatives are known for a wide range of biological activities, including potent anticancer effects.[1][2] This inherent bioactivity can also manifest as cytotoxicity in various cell lines.

-

Nitroaromatic Group: The 6-nitro group is a significant contributor to cytotoxicity. Nitroaromatic compounds can undergo enzymatic reduction in cells to form reactive intermediates, such as nitro radical anions.[3][4][5] In the presence of oxygen, these radicals can be re-oxidized, creating a futile redox cycle that generates reactive oxygen species (ROS), leading to oxidative stress and cell death.[3][6] Under hypoxic conditions, further reduction can lead to highly reactive nitroso and hydroxylamine species that can damage DNA and proteins.[7]

-

Phenoxy Moiety: The phenoxy group can influence the compound's lipophilicity, which affects its ability to cross cell membranes and accumulate intracellularly.[8] Increased cellular uptake can potentiate the cytotoxic effects of the quinoline and nitro functionalities.

Q2: How can I begin to assess the cytotoxicity of this compound in my specific cell line?

A2: The first step is to establish a baseline of cytotoxicity. This is typically done by performing a dose-response experiment using a standard cell viability assay, such as the MTT or LDH assay. This will allow you to determine the IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that reduces cell viability by 50%. It is crucial to include proper controls, such as a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) to ensure that the observed toxicity is not due to the solvent itself.[9][10]

Troubleshooting Guide: High Cytotoxicity Observed

This guide provides a structured approach to troubleshooting and mitigating unexpected or high levels of cytotoxicity in your experiments.

Issue 1: The compound is highly toxic even at low concentrations. Have I optimized my experimental setup?

Before exploring complex mitigation strategies, it's essential to rule out experimental variables that could be contributing to the observed cytotoxicity.

-

Concentration of the Vehicle/Solvent: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level, typically below 0.1%.[9] Always run a vehicle-only control to confirm that the solvent is not the source of the cytotoxicity.

-

Cell Seeding Density: Cells that are seeded too sparsely can be more vulnerable to chemical insults.[9] Optimize the seeding density for your specific cell line to ensure the cells are in a healthy, logarithmic growth phase at the time of treatment.

-

Incubation Time: The duration of exposure to the compound will directly impact cytotoxicity. Consider running a time-course experiment (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic response.

Issue 2: My experimental conditions are optimized, but the cytotoxicity remains too high. What are my next steps?

If you've confirmed that the cytotoxicity is inherent to the compound, you can explore several advanced strategies to mitigate it. The following workflow can help guide your decision-making process.

Caption: Decision workflow for addressing high cytotoxicity.

Strategy 1: Structural Modification

Altering the chemical structure of the compound is a powerful approach to reduce toxicity.[11][12]

-

Question: Can modifying the nitro group decrease cytotoxicity?

-

Answer: Yes, this is a highly effective strategy. The reduction of a nitro group to an amine group has been shown to decrease the cytotoxicity of quinoline derivatives.[13][14] This is because the amine group does not participate in the redox cycling that generates ROS. This modification may, however, also alter the compound's intended biological activity, so subsequent efficacy testing is crucial.

Strategy 2: Advanced Formulation and Drug Delivery

Changing how the compound is delivered to the cells can significantly reduce its toxicity to non-target cells.

-

Question: How can nanoparticle encapsulation reduce cytotoxicity?

-